molecular formula C13H24OSi B14636212 Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane CAS No. 56613-17-3

Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane

Cat. No.: B14636212
CAS No.: 56613-17-3
M. Wt: 224.41 g/mol
InChI Key: VSEXYYINZQRMQM-UHFFFAOYSA-N
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Description

Trimethyl[(1,7,7-trimethylbicyclo[221]hept-2-en-2-yl)oxy]silane is a complex organosilicon compound It features a bicyclic structure with a trimethylsilyl group attached to an oxygen atom, which is further connected to a bicyclo[221]hept-2-ene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its incorporation into lipid membranes and other hydrophobic environments. This property is particularly useful in drug delivery systems, where the compound can help transport active pharmaceutical ingredients across biological barriers .

Properties

IUPAC Name

trimethyl-[(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)oxy]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24OSi/c1-12(2)10-7-8-13(12,3)11(9-10)14-15(4,5)6/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEXYYINZQRMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=C2)O[Si](C)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500750
Record name Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56613-17-3
Record name Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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